2,5-二溴-4-羟基苯甲酸

描述

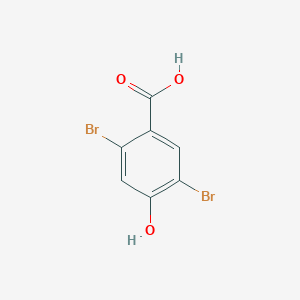

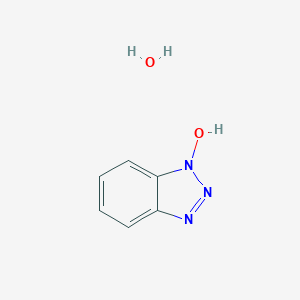

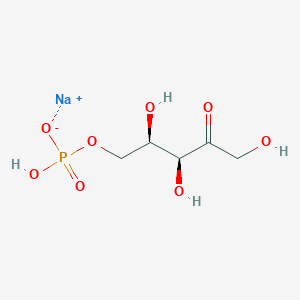

“2,5-Dibromo-4-hydroxybenzoic acid” is a compound that belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups . The molecular formula of this compound is C7H4Br2O3 .

Molecular Structure Analysis

The molecular structure of “2,5-Dibromo-4-hydroxybenzoic acid” consists of a benzene ring bearing two bromo groups, a carboxyl group, and a hydroxyl group . The exact positions of these groups on the benzene ring define the specific compound .

科学研究应用

Chemical Synthesis

2,5-Dibromo-4-hydroxybenzoic acid: is a versatile compound used in organic synthesis. Its bromine atoms make it a reactive species for coupling reactions, such as Suzuki coupling, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .

Bioremediation

This compound has been studied for its potential in bioremediation. Certain bacterial strains can utilize 2,5-Dibromo-4-hydroxybenzoic acid as a carbon source, breaking it down into less harmful substances, which is beneficial for treating industrial waste containing halogenated aromatic compounds .

Material Science

In material science, 2,5-Dibromo-4-hydroxybenzoic acid can be used to modify surfaces. For instance, its application on viscose fabric imparts antibacterial properties, making it useful for medical textiles .

Environmental Chemistry

As an environmental contaminant, 2,5-Dibromo-4-hydroxybenzoic acid can form as a byproduct during water disinfection processes. Understanding its formation and degradation is crucial for water treatment and ensuring safe drinking water .

Pharmaceutical Research

In pharmaceutical research, derivatives of 2,5-Dibromo-4-hydroxybenzoic acid are explored for their biological activities. They can serve as building blocks for drugs due to their structural complexity and functional groups that allow for further chemical modifications .

Food Industry

The compound’s derivatives, particularly its esters, are investigated for their preservative qualities. They can inhibit microbial growth, thus extending the shelf life of food products .

Cosmetic Industry

In the cosmetic industry, 2,5-Dibromo-4-hydroxybenzoic acid and its derivatives are potential candidates for use as preservatives in personal care products, preventing the growth of bacteria and fungi .

Analytical Chemistry

This compound can be used as a standard in analytical chemistry for calibrating instruments and developing new analytical methods due to its stable structure and well-defined properties .

作用机制

Target of Action

Similar compounds such as 2,4-dihydroxybenzoic acid and 4-hydroxybenzoic acid have been found to interact with p-hydroxybenzoate hydroxylase . This enzyme is involved in the degradation of aromatic compounds and is found in organisms like Pseudomonas aeruginosa and Pseudomonas fluorescens .

Mode of Action

Based on the degradation pathway of similar compounds, it can be inferred that the compound might undergo hydrolysis of nitriles to form 3,5-dibromo-4-hydroxybenzoic acid .

Biochemical Pathways

Similar compounds like 4-hydroxybenzoic acid are known to be hydroxylated to form protocatechuate, which subsequently undergoes cleavage in ortho- and/or meta-positions or gets decarboxylated to form catechol . Protocatechuate and catechol are then funneled into the TCA cycle .

Pharmacokinetics

Similar compounds like 2,4-dihydroxybenzoic acid and 4-hydroxybenzoic acid have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

It’s known that 3,5-dibromo-4-hydroxybenzoic acid exhibited less inhibitory effect than bromoxynil both on luminescent bacteria and germinating seeds of lactuca sativa .

Action Environment

NDB 1165 and Nocardia globerula NHB-2 grown in the presence of isobutyronitrile exhibited nitrilase activities towards benzonitrile .

属性

IUPAC Name |

2,5-dibromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEWEMOLYCSDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649909 | |

| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-4-hydroxybenzoic acid | |

CAS RN |

101421-19-6 | |

| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

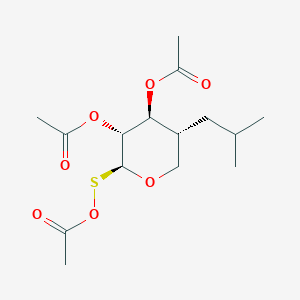

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)

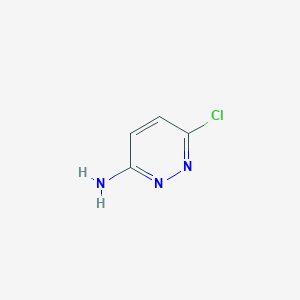

![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)